molecular formula C19H21N3O5S2 B2977177 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 899734-79-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2977177
CAS No.: 899734-79-3
M. Wt: 435.51
InChI Key: JSEURUUOGZVIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by:

  • A 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl core, a sulfur-containing heterocycle with electron-withdrawing sulfonyl groups.
  • A thioether linkage (-S-) connecting the benzothiadiazine ring to the acetamide backbone.

This structural framework suggests applications in targeting enzymes or receptors sensitive to sulfur-containing motifs, such as kinases or ion channels.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-26-15-8-7-13(11-16(15)27-2)9-10-20-18(23)12-28-19-21-14-5-3-4-6-17(14)29(24,25)22-19/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEURUUOGZVIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiadiazine ring, followed by the introduction of the dimethoxyphenyl group through a series of substitution reactions. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiadiazine ring and dimethoxyphenyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
  • Core : Replaces benzothiadiazine with a benzothiazole ring (lacking the sulfonyl group).
  • Molecular Formula : C₁₈H₁₇N₂O₃S₂ vs. C₂₃H₂₃N₃O₅S₂ (target compound).
2-(1,1-Dioxo-2H-1λ⁶,2,4-Benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide
  • Core: Shares the benzothiadiazine sulfonyl group but substitutes the 3,4-dimethoxyphenethyl with a 4-phenoxyphenyl group.
  • Impact: The phenoxy group introduces an ether linkage, lowering lipophilicity (logP) compared to methoxy groups, which may reduce blood-brain barrier penetration .
  • Molecular Weight : 407.4 g/mol vs. ~509.6 g/mol (estimated for target compound).

Substituent Modifications

2-[(1,1-Dioxo-4H-1λ⁶,2,4-Benzothiadiazin-3-yl)Sulfanyl]-N-(3-Phenylpropyl)Acetamide
  • Substituent : Uses a 3-phenylpropyl chain instead of phenethyl.
2-({5-[(Benzothiazol-2-ylsulfanyl)Methyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)-N-(3-Hydroxypropyl)Acetamide
  • Modifications : Incorporates a triazole ring and hydroxypropyl group.
  • Impact : The triazole enhances metabolic stability, while the hydroxyl group improves aqueous solubility, contrasting with the target compound’s dimethoxy-driven hydrophobicity .

Functional Group Analysis

Compound Core Heterocycle Substituent on Acetamide Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzothiadiazine sulfonyl 3,4-Dimethoxyphenethyl Thioether, Sulfonyl, Methoxy ~509.6 (estimated)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide Benzothiazole 3,4-Dimethoxyphenyl Thioether, Methoxy 385.5
2-(1,1-Dioxo-2H-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide Benzothiadiazine sulfonyl 4-Phenoxyphenyl Sulfonyl, Phenoxy 407.4
2-[(Benzothiadiazin-3-yl)Sulfanyl]-N-(3-phenylpropyl)acetamide Benzothiadiazine sulfonyl 3-Phenylpropyl Thioether, Sulfonyl ~495.6 (estimated)

Research Implications

  • Electron-Withdrawing Effects : The benzothiadiazine sulfonyl group in the target compound likely enhances electrophilicity, favoring covalent interactions with cysteine residues in enzymes .
  • Substituent-Driven Bioavailability: The 3,4-dimethoxyphenethyl group optimizes lipophilicity for CNS targets, whereas hydroxypropyl or phenoxy substituents in analogues prioritize solubility or peripheral activity .
  • Synthetic Complexity : Compounds with triazole or benzothiazole cores (e.g., ) may offer easier synthesis but lack the target’s sulfonyl-driven specificity.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24N2O5S
  • Molecular Weight : 416.5 g/mol
  • IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,4-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazin-3-yl)acetamide

The compound exhibits various biological activities primarily attributed to its structural components. The presence of the benzothiadiazine moiety suggests potential interactions with biological targets involved in cell signaling and metabolic processes. Research indicates that compounds containing sulfonamide groups can exhibit antimicrobial and anticancer properties due to their ability to interfere with enzyme functions and cellular pathways .

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The mechanism involves inhibition of bacterial folate synthesis by targeting the enzyme dihydropteroate synthase .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways including cell cycle arrest and modulation of apoptotic proteins .

Study 1: Anticancer Efficacy

A study conducted by Schultz et al. (2001) examined the effects of sulfonamide derivatives on various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited cytotoxic effects against breast and colon cancer cells.

Study 2: Antimicrobial Properties

Sheppard et al. (2006) investigated the antimicrobial properties of sulfonamide derivatives against a range of bacterial strains. The findings revealed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.

Data Tables

Activity Effect Reference
AntimicrobialInhibition of bacterial growthSheppard et al., 2006
AnticancerInduction of apoptosis in cancer cellsSchultz et al., 2001

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound?

  • Methodology : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDC/HCl) to activate carboxylic acid intermediates, followed by amide bond formation with the appropriate amine . For example, describes a protocol where dichloromethane (DCM) and triethylamine (TEA) are used as solvents and bases, respectively, to facilitate the reaction. Post-synthesis purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) .

Q. What analytical techniques are critical for structural confirmation?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation observed in acetamide derivatives) .
  • NMR spectroscopy : Confirm substitution patterns (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm, sulfanyl protons at δ 3.5–3.7 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 592.18, observed ± 0.001 Da) .

Q. How should solubility and storage conditions be optimized for stability?

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at >60 µg/mL .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent sulfanyl group oxidation .

Q. What safety precautions are essential during handling?

  • Protocols : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Dispose of waste via halogenated solvent containers due to the sulfanyl group’s reactivity .

Advanced Research Questions

Q. How can computational modeling predict steric and electronic effects in reactivity?

  • Approach :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze dihedral angles (e.g., 44.5–77.5° between aromatic rings in related structures) .
  • Molecular docking : Simulate interactions with biological targets (e.g., benzothiadiazine-binding enzymes) using AutoDock Vina .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Validation :

  • Compare experimental vs. simulated powder XRD patterns to detect polymorphism.
  • Use variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria in the ethylenediamine chain) .

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, catalyst loading, solvent ratios). For example, highlights flow chemistry for improved yield and reproducibility in diazomethane synthesis, adaptable to this compound’s thiol-amide coupling .

Q. What methodologies identify and mitigate impurities in the final product?

  • Analytical strategies :

  • HPLC-MS : Detect trace impurities (e.g., unreacted starting materials at <0.1% area).
  • Recrystallization : Use mixed solvents (e.g., DCM/hexane) to remove byproducts. reports single-crystal growth via slow evaporation for purity validation .

Notes

  • Advanced FAQs integrate interdisciplinary methods (e.g., flow chemistry, DFT) to address complex research challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.